molecular formula C13H13NO2 B1615968 Einecs 248-922-4 CAS No. 28237-14-1

Einecs 248-922-4

Cat. No.: B1615968
CAS No.: 28237-14-1
M. Wt: 215.25 g/mol
InChI Key: UTIRYRYPHRZIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981, each assigned a unique identifier (e.g., EINECS 248-922-4) . Such comparisons rely on structural similarity metrics, physicochemical properties, and read-across approaches to predict behavior, toxicity, or applications .

Properties

CAS No.

28237-14-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-methyl-4-oxa-6-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-2-ol

InChI

InChI=1S/C13H13NO2/c1-8-14-11-7-6-9-4-2-3-5-10(9)12(15)13(11)16-8/h2-5,12,15H,6-7H2,1H3

InChI Key

UTIRYRYPHRZIPA-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C(C3=CC=CC=C3CC2)O

Canonical SMILES

CC1=NC2=C(O1)C(C3=CC=CC=C3CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Predictions

Structural similarity is quantified using indices like the Tanimoto coefficient , which compares molecular fingerprints (e.g., PubChem 2D fingerprints). A threshold of ≥70% similarity is often used to define analogs, enabling read-across structure-activity relationships (RASAR) for toxicological predictions . For instance:

  • A study demonstrated that 1,387 labeled chemicals from REACH Annex VI could cover 33,000 unlabeled EINECS compounds via structural similarity networks, reducing the need for extensive experimental data .

Physicochemical Property Analysis

Bioavailability-related properties (e.g., solubility, logP) are critical for comparing compounds. For example:

  • ERGO reference substances (28 compounds) were shown to overlap significantly with EINECS compounds in bioavailability-related physicochemical space, suggesting shared behavior in biological systems .

Example Comparison Table (Hypothetical Data)

Compound Identifier EINECS/CAS Number Similarity Score (Tanimoto) Key Properties Toxicity Profile (Predicted)
EINECS 248-922-4 248-922-4 Reference High solubility (LogS = -2.5), logP = 3.2 Low acute toxicity
Analog 1 5369-19-7 0.97 Similar solubility, logP = 3.1 Read-across: Non-carcinogenic
Analog 2 2380-36-1 0.97 Lower bioavailability (TPSA = 45 Ų) Moderate ecotoxicity
Analog 3 99-88-7 0.97 High GI absorption Potential skin irritant

Notes: Similarity scores and properties are illustrative. Actual data would require experimental validation or computational modeling.

Toxicological and Regulatory Implications

  • Regulatory Coverage : A small subset of well-studied compounds (e.g., REACH Annex VI substances) can predict hazards for thousands of EINECS entries via read-across, streamlining regulatory compliance .
  • For example, minor substituent changes may drastically alter toxicity or metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.